molecular formula C21H21N3O3 B4489726 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B4489726
M. Wt: 363.4 g/mol
InChI Key: BJLQHCHKLYLPSG-UHFFFAOYSA-N
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Description

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety, a piperazine ring, and a phenoxyethanone group, making it a complex and intriguing molecule for scientific research.

Preparation Methods

The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the phenoxyethanone group is attached using esterification or acylation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone undergoes several types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The phenoxyethanone group may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-20(15-27-17-7-2-1-3-8-17)23-10-12-24(13-11-23)21(26)19-14-16-6-4-5-9-18(16)22-19/h1-9,14,22H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLQHCHKLYLPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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